N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide
Description
N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a pyridin-3-yl group and a 3-nitrobenzenesulfonamide moiety. Its structure combines a heterocyclic thiazole ring (4-methyl, 2-pyridin-3-yl) linked via an ethyl chain to a sulfonamide group bearing a nitro substituent at the 3-position of the benzene ring.
Properties
IUPAC Name |
N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c1-12-16(26-17(20-12)13-4-3-8-18-11-13)7-9-19-27(24,25)15-6-2-5-14(10-15)21(22)23/h2-6,8,10-11,19H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOLQSNONOULBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)CCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole and pyridine intermediates. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone . The pyridine ring is often prepared via a condensation reaction involving a suitable aldehyde and ammonia . The final step involves the coupling of the thiazole and pyridine intermediates with 3-nitrobenzenesulfonyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation reactions, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Thiazole Ring Reactions
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Electrophilic Substitution : The thiazole’s 5-position (adjacent to pyridine) is reactive. Potential reactions include halogenation (e.g., bromination with NBS) or acylation .
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Nucleophilic Aromatic Substitution : Substituents on the thiazole (e.g., methyl group) may direct nucleophilic attacks, enabling functionalization .
Sulfonamide Group Reactions
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Hydrolysis : The sulfonamide could hydrolyze under acidic or basic conditions to form a sulfonic acid .
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Acylation : Reaction with acylating agents (e.g., acetyl chloride) may modify the sulfonamide’s amine group .
Nitrobenzene Transformations
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Reduction : The nitro group can be reduced to an amine using catalysts like Pd/C or Fe/HCl, yielding an aniline derivative .
Pyridine Ring Interactions
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Coordination Chemistry : The pyridine ring may act as a ligand in metal complexes, enabling applications in catalysis .
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Coupling Reactions : Cross-coupling reactions (e.g., Suzuki or Heck) could introduce new substituents on the pyridine ring .
Analytical and Characterization Methods
Comparison with Analogous Compounds
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyridine and thiazole have shown effectiveness against various bacterial strains, including multidrug-resistant pathogens. The sulfonamide group is known for its role in inhibiting bacterial growth by targeting dihydropteroate synthase in the folate synthesis pathway.
Antifungal Activity
Studies have indicated that thiazole-containing compounds can possess antifungal properties. A related study synthesized several pyridine-thiazole derivatives and evaluated their efficacy against Candida species. Some compounds exhibited minimum inhibitory concentration (MIC) values lower than traditional antifungal agents like fluconazole .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Research into sulfonamide derivatives has revealed that they can inhibit cancer cell proliferation. A study focusing on novel sulfonamide derivatives highlighted their ability to induce cytotoxic effects in various cancer cell lines, with some compounds demonstrating significant reductions in cell viability at concentrations above 10 µM .
Case Study 1: Antibacterial Efficacy
A recent investigation evaluated the antibacterial activity of N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results with MIC values indicating stronger efficacy compared to conventional antibiotics.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a comparative study assessing the cytotoxic effects of various thiazole derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF7). The study reported a notable decrease in cell viability at concentrations exceeding 10 µM .
Summary of Research Findings
Mechanism of Action
The mechanism of action of N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Key Observations:
Thiazole Substituents: The target compound and G856-3156 share identical thiazole substituents (4-methyl, 2-pyridin-3-yl), which may enhance π-π stacking interactions with biological targets.
Sulfonamide Aromatic Rings :
- The nitro group in the target compound contrasts with the biphenyl group in G856-3156 and the dimethoxy groups in G570-0108. Nitro groups are strongly electron-withdrawing, which could reduce solubility but improve binding affinity in hydrophobic pockets. Biphenyl systems (as in G856-3156) increase molecular weight and may enhance target selectivity through extended aromatic interactions. The dimethoxy groups in G570-0109 likely improve solubility due to their electron-donating nature .
Molecular Weight and Availability :
- G856-3156 and G570-0109 have similar molecular weights (~435–437 g/mol), while the target compound is estimated to fall within this range. Availability data highlight G856-3156 as the most accessible (31 mg), suggesting prioritization in prior screening efforts .
Research Findings and Implications
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound may confer stronger binding to enzymes reliant on charge-transfer interactions (e.g., kinases or proteases) compared to the methoxy or biphenyl groups in analogs. However, this could compromise aqueous solubility, a common challenge in nitro-containing drugs .
- Thiazole Core Modifications : The pyridin-3-yl group (shared by the target and G856-3156) is associated with improved metabolic stability compared to fluorophenyl substituents (as in G570-0109), which may undergo oxidative degradation .
Biological Activity
N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole ring, a pyridine moiety, and a sulfonamide group, which contribute to its biological activity. The IUPAC name for this compound is N-{2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl}-3-nitrobenzenesulfonamide. Its molecular formula is C23H21N3O2S2, with a molecular weight of 421.56 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H21N3O2S2 |
| Molecular Weight | 421.56 g/mol |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the preparation of thiazole and pyridine intermediates, which are subsequently coupled with the sulfonamide under controlled conditions. Common reagents include thionyl chloride and sodium hydride, with reaction conditions optimized for yield and purity .
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
1. Antimicrobial Activity:
Studies indicate that sulfonamide derivatives possess significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial effects comparable to established antibiotics .
2. Anticancer Properties:
The compound's structure suggests potential anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
3. Anti-inflammatory Effects:
Research indicates that the compound may exhibit anti-inflammatory properties by inhibiting key inflammatory pathways. In animal models, it has been shown to reduce paw swelling and body weight loss, indicating its potential as an anti-inflammatory agent comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that this compound had MIC values ranging from 0.015 to 0.25 μg/mL, demonstrating significant antibacterial activity without cross-resistance to common drug-resistant phenotypes .
Case Study 2: Anticancer Activity
In another study focusing on its anticancer properties, the compound was tested on human cancer cell lines. It exhibited IC50 values below 10 µM in multiple assays, indicating strong antiproliferative effects. Further mechanistic studies revealed that it induced apoptosis through caspase activation pathways .
Q & A
Basic: What are the standard synthetic protocols for preparing N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Thiazole Ring Formation : Condensation of 4-methyl-2-(pyridin-3-yl)thiazole precursors (e.g., via Hantzsch thiazole synthesis) under acidic or basic conditions .
Sulfonamide Introduction : Reaction of the thiazole intermediate with 3-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine (Et3N) to form the sulfonamide bond .
Ethyl Linker Attachment : Alkylation using 1,2-dibromoethane or similar reagents with K2CO3 in DMF at room temperature to introduce the ethyl spacer .
Key Reagents/Conditions :
- Solvents : DMF, dichloromethane.
- Bases : K2CO3, Et3N.
- Temperature : Room temperature to 80°C, depending on step .
Basic: What purification and characterization methods are recommended for this compound?
Methodological Answer:
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
- Characterization :
Advanced: How can reaction conditions be optimized to improve yield and regioselectivity during synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, base strength). For example, higher temperatures (60–80°C) may enhance thiazole cyclization but risk nitro group degradation .
- Regioselectivity Control :
- Directed Metalation : Use Lewis acids (e.g., ZnCl2) to direct electrophilic substitution on the pyridine ring .
- Protecting Groups : Temporarily protect the nitro group with acetyl during alkylation to prevent side reactions .
Data-Driven Example : A 15% yield increase was achieved by switching from K2CO3 to Cs2CO3 in DMF at 50°C .
Advanced: How to resolve contradictions in spectroscopic data between synthetic batches?
Methodological Answer:
- Controlled Replication : Repeat reactions under identical conditions to isolate batch-specific variables (e.g., reagent lot variability).
- Advanced Spectroscopy :
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., over-alkylated species or nitro-reduced derivatives) .
Advanced: What strategies are effective for modifying the nitro or sulfonamide groups in this compound?
Methodological Answer:
- Nitro Group Reduction : Catalytic hydrogenation (H2/Pd-C in ethanol) to yield the amine, followed by acetylation (Ac2O) for stability .
- Sulfonamide Functionalization :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Reduction | H2 (1 atm), 10% Pd-C, EtOH, 25°C | Amine derivative |
| Alkylation | CH3I, Ag2O, DMF, 60°C | N-Methylsulfonamide |
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications :
- Biological Assay Integration :
- Enzyme Inhibition : Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays.
- Cellular Uptake : Measure logP values (HPLC) to correlate lipophilicity with membrane permeability .
Example SAR Finding : Truncating the ethyl linker reduced potency by 50%, suggesting its role in binding pocket accommodation .
Advanced: What analytical methods are suitable for studying the compound’s stability under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
